4,6-Dimethoxy-1H-indazole-3-carboxylic acid is a chemical compound classified within the indazole family, which consists of heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring structure. This specific compound features two methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 3 position of the indazole ring, contributing to its unique chemical properties and potential biological activities .
Source: The compound can be synthesized from commercially available precursors, particularly through various chemical reactions that introduce functional groups at specific positions on the indazole ring.
Classification: 4,6-Dimethoxy-1H-indazole-3-carboxylic acid is classified as an indazole derivative. Indazoles are known for their diverse biological activities and applications in medicinal chemistry, particularly in drug development .
The synthesis of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid involves several steps, typically starting from 4,6-dimethoxyindazole. The primary method for introducing the carboxylic acid group is through oxidation of the corresponding aldehyde derivative.
The molecular structure of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid includes:
The molecular formula is , and its molecular weight is approximately 219.21 g/mol. The compound's structural uniqueness arises from the combination of these functional groups, which influence its reactivity and biological interactions .
4,6-Dimethoxy-1H-indazole-3-carboxylic acid participates in various chemical reactions due to its functional groups.
The mechanism of action for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid is largely dependent on its application in medicinal chemistry. Its biological activity may involve interactions with specific molecular targets such as enzymes or receptors.
The methoxy and carboxylic acid groups can engage in hydrogen bonding and other non-covalent interactions that enhance binding affinity to target proteins. This capability makes it a candidate for further exploration in drug development aimed at various diseases, including cardiovascular conditions .
Relevant analyses include melting point determination and spectroscopic techniques (NMR, IR) to confirm structural integrity during synthesis .
4,6-Dimethoxy-1H-indazole-3-carboxylic acid has potential applications in various fields:
The therapeutic exploration of indazoles began with simple, unsubstituted derivatives in the mid-20th century, primarily studied for their analgesic and anti-inflammatory properties. A significant breakthrough emerged with the discovery of granisetron and lonidamine, which featured the 1H-indazole-3-carboxylic acid core and validated the scaffold’s potential in oncology and supportive care [9]. The 2010s witnessed fragment-based drug discovery (FBDD) campaigns that identified 1H-indazole-3-carboxamides as potent kinase inhibitors. Representative compound 30l exhibited exceptional PAK1 inhibition (IC₅₀ = 9.8 nM) and selectivity over 29 other kinases, demonstrating significant anti-tumor migration and invasion activity in MDA-MB-231 breast cancer models [2]. Concurrently, synthetic methodologies advanced dramatically, enabling efficient access to complex derivatives. Notably, diazotization-based cyclization of ortho-aminobenzacetamides provided a high-yielding, scalable route to diverse 1H-indazole-3-carboxylic acid derivatives, facilitating rapid SAR exploration [9].
Table 1: Key Indazole Derivatives in Therapeutic Development
Compound | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Granisetron | 5-HT₃ receptor | Chemotherapy-induced nausea | 1H-Indazole-3-carboxylate ester |
Lonidamine | Mitochondrial hexokinase | Oncology (clinical trials) | 1H-Indazole-3-carboxylic acid |
PAK1 Inhibitor 30l [2] | p21-activated kinase 1 | Anti-metastatic agents | 1H-Indazole-3-carboxamide |
AS-5 [5] | ASH1L methyltransferase | Epigenetic cancer therapy | Thioamide-indazole hybrid |
6-Methoxy-1H-indazole [4] | N/A (building block) | Synthetic intermediate | 6-Methoxy substitution |
The strategic introduction of dimethoxy groups at C4 and C6 addresses critical challenges in indazole-based drug design: bioavailability limitations and target engagement specificity. Computational analyses of 6-Methoxy-1H-indazole (PubChem CID: 12639202) reveal that methoxy substitution significantly modulates lipophilicity (Consensus Log P = 1.57) and enhances water solubility (ESOL Log S = -2.68, classified as "soluble") [4]. For the 4,6-dimethoxy analog, these effects are amplified, promoting membrane permeability while retaining sufficient aqueous solubility for in vivo administration. The electron-donating methoxy groups also fine-tune the indazole ring’s electronic landscape, strengthening hydrogen-bond acceptor capacity at N2 and improving interactions with polar kinase pockets. This is exemplified in PAK1 inhibitors where hydrophobic back-pocket substituents combined with solvent-exposed hydrophilic groups yield nanomolar potency [2]. Furthermore, the 4,6-dimethoxy pattern imposes steric constraints that favor binding to planar epigenetic targets like histone methyltransferases. Research on ASH1L inhibitors demonstrated that indazole-derived fragments with optimized substitution could achieve IC₅₀ values of ~4 μM, underscoring the scaffold’s adaptability to non-kinase targets [5]. The carboxylic acid at C3 serves as a metabolic handle for prodrug design (e.g., esterification) or as a zinc-binding group in metalloenzyme inhibition, making this derivative a versatile cornerstone in targeted therapy development.
Table 2: Impact of Methoxy Substitution on Indazole Properties
Positional Substitution | Log P (Consensus) | Water Solubility (mg/mL) | Key Pharmacological Advantages |
---|---|---|---|
Unsubstituted 1H-Indazole | 1.22–2.20 [4] | 0.307–0.347 | Moderate permeability |
6-Methoxy-1H-indazole | 1.57 [4] | 0.307 | Enhanced solubility & BBB penetration |
4,6-Dimethoxy-1H-indazole | Est. 1.20–1.80 | Est. >0.5 | Optimized solubility/permeability balance; improved target engagement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7